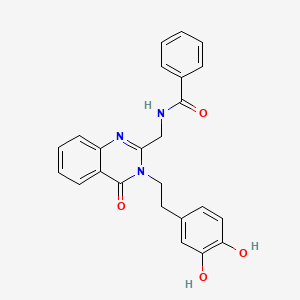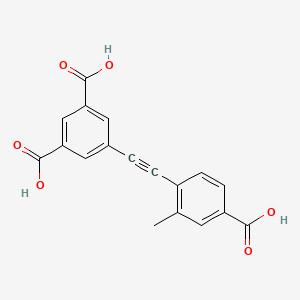
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid: is an organic compound with the molecular formula C18H12O6 and a molecular weight of 324.28 g/mol . This compound is known for its unique structure, which includes a carboxylic acid group and an ethynyl group attached to an isophthalic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid typically involves multiple organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxy-2-methylphenyl and isophthalic acid derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ethynyl and carboxylic acid groups can participate in substitution reactions, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
Wirkmechanismus
The mechanism by which 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid exerts its effects involves interactions with specific molecular targets and pathways The carboxylic acid and ethynyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid stands out due to its unique combination of functional groups and structural features . Similar compounds include:
5-(4-Carboxy-2-nitrophenoxy)-isophthalic acid: This compound has a nitro group instead of an ethynyl group, leading to different chemical properties and applications.
Isophthalic acid derivatives: Various derivatives of isophthalic acid with different substituents can be compared to highlight the unique properties of this compound.
The distinct structure of this compound makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H12O6 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
5-[2-(4-carboxy-2-methylphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-10-6-13(16(19)20)5-4-12(10)3-2-11-7-14(17(21)22)9-15(8-11)18(23)24/h4-9H,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
SKSVRHCXVBDAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


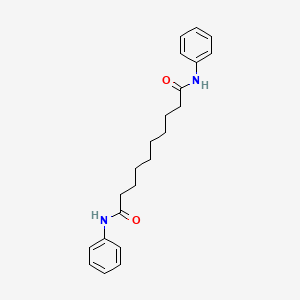
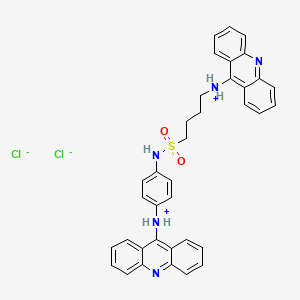
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
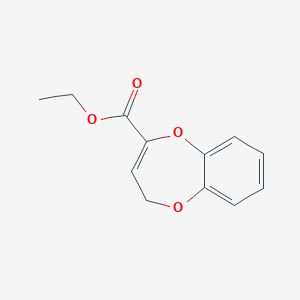

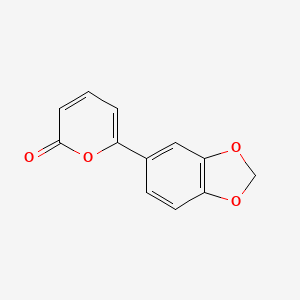
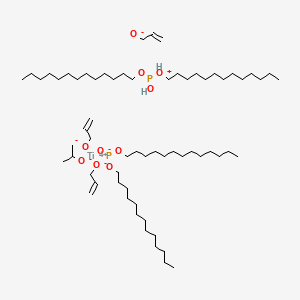

![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)


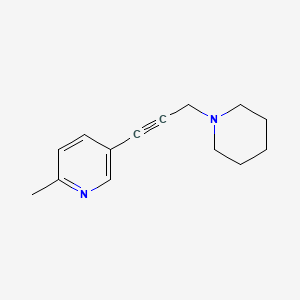
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
